4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid
Overview
Description
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that features a benzoic acid moiety linked to a triazole ring, which is further substituted with a cyclopropyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Analysis
Biochemical Properties
It has been found that some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines
Cellular Effects
It has been observed that some of the hybrids of this compound have shown inhibitory activities against certain cancer cell lines . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the triazole ring . The cyclopropyl group can be introduced via a substitution reaction using cyclopropylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid or triazole ring .
Scientific Research Applications
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the cyclopropyl group.
1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
Uniqueness
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWESYESHZREAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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